BenchChemオンラインストアへようこそ!

3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine

Physicochemical profiling CNS drug design Lipophilicity

This 3-methyl-substituted cyclopentylamine derivative is a critical building block for medicinal chemistry, specifically for synthesizing CNS-targeting ligands. Its +0.25–0.45 LogP elevation compared to the des-methyl analog positions it in the optimal range for blood-brain barrier permeability, making it the preferred scaffold for in vivo target engagement studies. The chiral center at the 3-methyl position enables enantiomeric resolution for differential activity profiling against neurological GPCRs and ion channels. Laboratories adhering to GLP or ISO 9001 should procure this compound for its documented batch-specific analytical data (NMR, HPLC, GC) at 95% purity, ensuring auditable traceability without in-house re-characterization.

Molecular Formula C13H26N2
Molecular Weight 210.365
CAS No. 415954-48-2
Cat. No. B2931277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine
CAS415954-48-2
Molecular FormulaC13H26N2
Molecular Weight210.365
Structural Identifiers
SMILESCC1CCC(C1)NCCN2CCCCC2
InChIInChI=1S/C13H26N2/c1-12-5-6-13(11-12)14-7-10-15-8-3-2-4-9-15/h12-14H,2-11H2,1H3
InChIKeyOIFGPLMAELDRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine (CAS 415954-48-2): Procurement-Grade Building Block for Neurological Research


3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine (CAS 415954-48-2) is a synthetic disubstituted cyclopentylamine derivative with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol. The compound belongs to the class of piperidine-ethyl-amine functionalized cyclopentanes, a scaffold commonly utilized in medicinal chemistry as an intermediate for synthesizing ligands targeting neurological pathways . Its structure features a 3-methyl-substituted cyclopentane core linked via an ethyl spacer to a piperidine ring, which distinguishes it from des-methyl and positional isomer analogs.

Why 3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Cyclopentylamine Analogs


Generic substitution within the cyclopentylamine-piperidine class is inadvisable because even minor structural modifications—such as the presence, absence, or positional variation of the 3-methyl group on the cyclopentane ring—can significantly alter physicochemical determinants critical for drug-likeness. Calculated LogP values shift by approximately 0.3–0.5 units upon methylation, directly impacting passive membrane permeability predictions and CNS MPO desirability scores . TPSA remains identical at 15.27 Ų for the 3-methyl derivative, but the increased rotatable bond count (4 versus 3 in the des-methyl analog) introduces conformational flexibility differences that may affect target binding entropy . Furthermore, the 3-methyl substituent introduces a stereocenter, yielding enantiomeric pairs with potentially divergent pharmacological profiles—a dimension entirely absent in achiral des-methyl or symmetrical analogs .

Quantitative Differentiation Evidence for 3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine Versus Closest Analogs


Calculated LogP and CNS Drug-Likeness Advantage of the 3-Methyl Substituent Versus Des-Methyl Analog

The 3-methyl substitution on the cyclopentane ring increases computed LogP to 2.25 , compared to an estimated 1.8–2.0 for the des-methyl analog N-[2-(piperidin-1-yl)ethyl]cyclopentanamine (CAS 1184741-03-4) based on a methylene group contribution of +0.45 LogP units per aliphatic carbon . This LogP elevation places the target compound within the optimal CNS drug-likeness window (LogP 2–4) while the des-methyl analog approaches the lower boundary, suggesting superior passive blood-brain barrier permeability potential for the 3-methyl derivative.

Physicochemical profiling CNS drug design Lipophilicity

Molecular Weight Differentiation and Rotatable Bond Count: 3-Methyl Versus Des-Methyl Cyclopentylamine Analog

The target compound (MW 210.36) carries a molecular weight 14.03 Da greater than its des-methyl analog (MW 196.33, CAS 1184741-03-4) due to the additional methyl substituent . This increase is accompanied by a measured rotatable bond count of 4 (versus 3 for the des-methyl analog), as reported on the Leyan platform . The additional rotatable bond introduces increased conformational entropy, which may either enhance induced-fit binding or reduce binding affinity depending on the target pocket—a critical consideration when selecting between these two building blocks for structure-activity relationship (SAR) exploration.

Molecular descriptors ADME prediction Fragment-based design

Stereochemical Differentiation: The 3-Methyl Substituent Introduces a Chiral Center Absent in Achiral Cyclopentylamine Analogs

Unlike the achiral des-methyl analog N-[2-(piperidin-1-yl)ethyl]cyclopentanamine (CAS 1184741-03-4), the target compound possesses a stereogenic center at the C-3 position of the cyclopentane ring, yielding (R) and (S) enantiomers . This stereochemistry is absent in the des-methyl derivative, where the cyclopentane ring is symmetric with respect to substitution. For procurement decisions in chiral drug discovery, the racemic 3-methyl compound can serve as a starting point for enantiomeric resolution or asymmetric synthesis, enabling exploration of enantiomer-specific target engagement that is mechanistically inaccessible with achiral analogs .

Chiral resolution Enantiomer-specific pharmacology Stereochemistry

Vendor Batch Quality Differentiation: Bidepharm-Supplied 95% Purity with Full Tri-Method Analytical Characterization

Bidepharm supplies 3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine (CAS 415954-48-2) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . In contrast, the des-methyl analog (CAS 1184741-03-4) from MolDB is listed at 95% purity without explicit tri-method QC documentation in the product listing . For procurement in regulated research environments (e.g., GLP-compliant laboratories), the availability of multi-method batch QC from Bidepharm reduces the burden of in-house re-characterization and ensures batch-to-batch reproducibility—a practical differentiator when choosing between suppliers of cyclopentylamine building blocks.

Quality control Analytical characterization Procurement specifications

Recommended Procurement Scenarios for 3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine Based on Product-Specific Evidence


CNS Drug Discovery: Methyl Scanning SAR for Blood-Brain Barrier Permeability Optimization

Researchers conducting methyl scanning in a cyclopentylamine-piperidine lead series should procure this compound specifically for its +0.25–0.45 LogP elevation relative to the des-methyl analog, as documented in Section 3, Evidence Item 1. This lipophilicity increase positions the compound within the optimal CNS LogP window (2–4), making it the preferred building block for synthesizing derivatives intended for in vivo CNS target engagement studies .

Enantiomer-Specific Pharmacology: Chiral Probe Synthesis for Neurological Targets

For programs investigating enantiomer-dependent receptor activation or inhibition, the 3-methyl chiral center (Section 3, Evidence Item 3) provides a structural handle for asymmetric synthesis or chiral chromatographic resolution. Procurement of the racemic mixture as a starting material enables the generation of both (R) and (S) enantiomer pairs for differential activity profiling against targets such as GPCRs or ion channels implicated in neurological disorders .

GLP-Compliant Medicinal Chemistry: High-Confidence Building Block with Tri-Method Analytical Traceability

Laboratories operating under GLP or ISO 9001 quality management standards should prioritize procurement from Bidepharm, which provides batch-specific NMR, HPLC, and GC documentation at 95% purity (Section 3, Evidence Item 4). This analytical package minimizes the need for in-house re-characterization and ensures auditable traceability, a requirement not uniformly met by alternative cyclopentylamine building block suppliers .

Quote Request

Request a Quote for 3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.